molecular formula C30H50O B2828276 3-epi-alpha-Amyrin CAS No. 5937-48-4

3-epi-alpha-Amyrin

Cat. No.: B2828276
CAS No.: 5937-48-4
M. Wt: 426.729
InChI Key: FSLPMRQHCOLESF-XKNSTMPBSA-N
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Description

3-epi-alpha-Amyrin is a pentacyclic triterpenoid compound that belongs to the amyrin family. It is a naturally occurring chemical found in various plant resins, particularly in the genus Boswellia. This compound is known for its diverse biological activities and has been the subject of extensive research due to its potential therapeutic applications.

Mechanism of Action

Target of Action

3-epi-alpha-Amyrin is a pentacyclic triterpenoid compound . The primary targets of this compound are believed to be related to metabolic disorders, specifically blood sugar levels and lipid profiles . It has been shown to have significant effects on blood glucose, total cholesterol, and serum triglycerides .

Mode of Action

This compound interacts with its targets by exerting antihyperglycemic and hypolipidemic effects . It has been shown to significantly reduce streptozotocin (STZ)-induced increases in blood glucose, total cholesterol, and serum triglycerides . Moreover, it effectively reduces elevated plasma glucose levels during the oral glucose tolerance test .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to glucose metabolism and lipid regulation . It appears to influence the ERK and GSK-3β signaling pathways , which play crucial roles in various cellular processes, including glucose metabolism and lipid regulation .

Pharmacokinetics

It is known that the compound has oral activity This suggests that it can be absorbed through the digestive tract and distributed throughout the body to exert its effects

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antihyperglycemic and hypolipidemic effects . It has been shown to reduce blood glucose levels, total cholesterol, and serum triglycerides in STZ-induced diabetic mice . Additionally, it has been shown to preserve beta cell integrity, as evidenced by plasma insulin levels and histopathological analysis of the pancreas .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, diet can significantly impact its efficacy. In a study, mice fed a high-fat diet and treated with this compound showed a significant reduction in serum total cholesterol and triglycerides . This suggests that dietary factors can modulate the compound’s action, efficacy, and stability.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-alpha-Amyrin can be achieved through various methods. One common approach involves the partial synthesis from oleanolic acid or ursolic acid. The process typically includes selective iodation and reduction steps to obtain the desired compound . Another method involves the metabolic engineering of oleaginous yeast, such as Yarrowia lipolytica, to produce amyrins using simple sugars and waste cooking oil .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from plant resins, particularly from Boswellia species. The resin is collected, and the compound is isolated using chromatographic techniques. Advances in metabolic engineering have also enabled the production of amyrins in microbial systems, providing a scalable and sustainable method for industrial production .

Chemical Reactions Analysis

Types of Reactions: 3-epi-alpha-Amyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound. These derivatives often exhibit enhanced biological activities and are used in further research and development .

Scientific Research Applications

3-epi-alpha-Amyrin has a wide range of scientific research applications across various fields:

Chemistry:

  • Used as a precursor for synthesizing more complex triterpenoids.
  • Studied for its unique chemical properties and potential for creating novel compounds.

Biology:

  • Investigated for its role in plant metabolism and defense mechanisms.
  • Used in studies related to plant biochemistry and molecular biology.

Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness: 3-epi-alpha-Amyrin is unique due to its specific stereochemistry, which contributes to its distinct biological activities. Its ability to undergo various chemical modifications makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

(3R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-25,31H,10-18H2,1-8H3/t19-,20+,22+,23-,24-,25+,27-,28+,29-,30-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLPMRQHCOLESF-ACUMZOKISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317410
Record name 3-epi-α-Amyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5937-48-4
Record name 3-epi-α-Amyrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5937-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-epi-α-Amyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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